molecular formula C17H20O2 B072332 Dimethyl-bisphenol A CAS No. 1568-83-8

Dimethyl-bisphenol A

Cat. No.: B072332
CAS No.: 1568-83-8
M. Wt: 256.34 g/mol
InChI Key: OJYIBEYSBXIQOP-UHFFFAOYSA-N
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Description

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-, also known as bisphenol A dimethyl ether (CAS 1568-83-8), is a derivative of bisphenol A (BPA) with methoxy groups replacing hydroxyl groups at the para positions of the aromatic rings. Its molecular formula is C₁₇H₂₀O₂, with a molecular weight of 256.34 g/mol . Structurally, it consists of two methoxy-substituted benzene rings bridged by a 1-methylethylidene (isopropylidene) group. This compound is primarily utilized in polymer synthesis and as an intermediate in organic chemistry due to its stability and functional group compatibility .

Properties

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)propan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-17(2,13-5-9-15(18-3)10-6-13)14-7-11-16(19-4)12-8-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYIBEYSBXIQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347091
Record name 2,2-bis(4-methoxyphenyl)propane
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URL https://comptox.epa.gov/dashboard/DTXSID30347091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568-83-8
Record name 1,1′-(1-Methylethylidene)bis[4-methoxybenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1568-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-bis(4-methoxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

DMBPA can be synthesized through the methylation of bisphenol A. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the hydroxyl groups on bisphenol A .

Industrial Production Methods

Industrial production of DMBPA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methylating agents and bases, with careful control of reaction parameters to maximize yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

DMBPA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bisphenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Scientific Research

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] has several notable applications in scientific research:

Polymer Chemistry

  • Use in Polymer Synthesis: This compound serves as a building block in the synthesis of various polymers, particularly those used in high-performance materials. Its structure allows for the modification of polymer properties such as thermal stability and mechanical strength.
  • Case Study: Research indicates that incorporating Dimethyl-Bisphenol A into polycarbonate formulations enhances impact resistance while maintaining transparency and heat resistance .

Pharmaceuticals

  • Potential Drug Development: The compound's structural similarities to other bisphenols have led to investigations into its potential as an intermediate in the synthesis of pharmaceutical agents. Its methoxy groups can influence biological activity and solubility.
  • Case Study: Studies have explored its derivatives for use in anti-cancer therapies due to their ability to interact with estrogen receptors .

Material Science

  • Additive in Coatings: this compound is utilized as an additive in coatings and adhesives to improve adhesion properties and chemical resistance.
  • Case Study: Research has shown that coatings incorporating this compound exhibit enhanced durability against solvents and environmental degradation .

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] is subject to regulatory scrutiny due to potential health risks associated with bisphenol compounds. Safety data sheets recommend handling the substance with care, utilizing appropriate personal protective equipment (PPE), and adhering to local regulations regarding hazardous materials .

Mechanism of Action

DMBPA exerts its effects primarily through its interaction with hormone receptors. It can bind to estrogen receptors, mimicking the action of natural hormones and disrupting normal hormonal balance. This interaction can lead to various biological effects, including altered gene expression and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of bisphenol analogs with varying substituents. Key structural analogs include brominated derivatives, ether-linked variants, and compounds with alternative bridging groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents/Modifications Key Properties/Applications References
Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- (1568-83-8) C₁₇H₂₀O₂ Methoxy (-OCH₃) at para positions Polymer synthesis, intermediates; lower toxicity vs. brominated analogs
Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxy- (37853-61-5) C₁₇H₁₆Br₂O₂ Bromine at meta positions, methoxy at para Flame retardant; higher environmental persistence
Benzene, 1,1'-[(1-methylethoxy)methylene]bis[4-methoxy- (88837-78-9) C₁₈H₂₂O₃ Isopropoxy (-OCH(CH₃)₂) bridge Altered polarity; potential surfactant applications
Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)- (25327-89-3) C₁₉H₁₈Br₂O₂ Allyloxy (-OCH₂CH=CH₂) and bromine Reactive monomer for cross-linked polymers
4,4′-Dimethoxydiphenylmethane (726-18-1) C₁₅H₁₆O₂ Methylene (-CH₂-) bridge, methoxy at para Reduced rigidity; used in epoxy resins

Key Findings

Substituent Effects on Reactivity and Stability :

  • Brominated analogs (e.g., 37853-61-5) exhibit enhanced flame-retardant properties due to bromine’s radical-scavenging ability but raise concerns about bioaccumulation and toxicity .
  • Allyloxy groups (e.g., 25327-89-3) introduce unsaturation, enabling cross-linking in polymer networks, whereas methoxy groups (target compound) enhance oxidative stability .

Toxicity Profiles: Non-brominated derivatives like the target compound show lower ecotoxicity compared to brominated analogs. For instance, Tetrabromobisphenol A (TBBPA, CAS 79-94-7) is associated with endocrine disruption and neurotoxicity risks, whereas methoxy-substituted analogs lack significant neurobehavioral effects in zebrafish and mammalian models .

Applications :

  • Flame retardants : Brominated variants dominate due to regulatory efficacy but face restrictions under REACH and TSCA .
  • Polymer intermediates : The target compound’s methoxy groups improve solubility in organic solvents, facilitating its use in polycarbonate and epoxy resin synthesis .

Physical and Chemical Properties

  • Thermal Stability : The isopropylidene bridge in the target compound confers higher thermal stability compared to methylene-bridged analogs (e.g., 726-18-1) .
  • Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, THF) relative to hydroxylated bisphenols .

Regulatory and Environmental Considerations

  • Canada’s 2013 screening assessment highlighted the need for continuous monitoring of brominated derivatives due to their persistence in aquatic ecosystems .

Biological Activity

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-], commonly referred to as Bisphenol A dimethyl ether or 2,2-bis(4'-methoxyphenyl)propane, is a synthetic organic compound with the formula C17H20O2 and a molecular weight of approximately 256.35 g/mol. This compound is notable for its potential biological activities, particularly in relation to endocrine disruption and its applications in various industrial processes.

  • IUPAC Name : 4,4'-(propane-2,2-diyl)bis(methoxybenzene)
  • CAS Number : 1568-83-8
  • Molecular Formula : C17H20O2
  • Purity : Typically around 95% in commercial preparations
  • Physical State : Solid at room temperature

Biological Activity Overview

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] exhibits several biological activities that have been the subject of research. Its structure suggests potential interactions with hormone receptors and other biological pathways.

Endocrine Disruption

Numerous studies have indicated that compounds structurally related to bisphenols can act as endocrine disruptors. These substances may mimic estrogen and interfere with hormonal functions in both humans and wildlife. For example:

  • Estrogenic Activity : Research has shown that bisphenol derivatives can bind to estrogen receptors, potentially leading to altered reproductive functions and developmental issues in animals .
  • Case Study : A study published in Environmental Health Perspectives demonstrated that exposure to bisphenol analogs resulted in significant changes in reproductive hormone levels in laboratory animals .

Antioxidant Properties

Some studies suggest that Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] may possess antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems.

  • Research Findings : A study indicated that methoxy-substituted phenolic compounds can scavenge free radicals effectively, which may contribute to protective effects against cellular damage .

Toxicological Profile

The toxicological profile of Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] has been evaluated through various studies:

Endpoint Result Source
Acute ToxicityLow toxicityOECD Guidelines
Reproductive ToxicityPotential risk observedEnvironmental Health Perspectives
MutagenicityNot mutagenicNIST Database

Applications

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] is primarily used in the production of plastics and resins. Its properties make it suitable for:

  • Polymer Manufacturing : Used as a monomer in the synthesis of polycarbonate plastics.
  • Pharmaceuticals : Investigated for potential applications in drug formulations due to its biological activity.

Q & A

Q. What analytical methods are recommended to confirm the molecular structure of Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-?

To confirm the molecular structure, use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, particularly focusing on the methoxy and isopropylidene groups. X-ray crystallography can resolve stereochemical details, while mass spectrometry (MS) verifies molecular weight (e.g., molecular ion peak at m/z 256.34 for C₁₇H₂₀O₂) . Cross-reference spectral data with published databases (e.g., NIST) for validation.

Q. How can researchers differentiate this compound from structurally similar derivatives like Bis(4-methoxyphenyl)methane?

Key distinctions include:

  • Functional groups : The isopropylidene bridge (C(CH₃)₂) vs. a methylene bridge (CH₂).
  • Spectral data : NMR chemical shifts for the central bridging carbons (e.g., isopropylidene protons appear as a singlet near δ 1.6 ppm) .
  • Chromatographic retention times : Use HPLC with a C18 column and UV detection at 280 nm to separate isomers based on polarity differences .

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Keep in amber glass bottles under inert gas (e.g., argon) at 4°C to prevent oxidation. Avoid exposure to light and moisture .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy- to improve yield and purity?

  • Catalyst selection : Use acid catalysts (e.g., p-toluenesulfonic acid) for Friedel-Crafts alkylation between 4-methoxyphenol and acetone.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 80–100°C.
  • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallize from ethanol/water to achieve >95% purity .

Q. What mechanistic insights exist for the environmental degradation of this compound in aquatic systems?

  • Photodegradation : UV irradiation cleaves the isopropylidene bridge, producing 4-methoxyphenol and acetone derivatives. Monitor intermediates using LC-MS/MS with electrospray ionization (ESI).
  • Microbial degradation : Aerobic bacteria (e.g., Pseudomonas spp.) metabolize the compound via hydroxylation. Use ¹⁴C radiolabeling to track degradation pathways .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Dose-response studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) across a concentration range (1–100 μM) to clarify EC₅₀ values.
  • Endpoint specificity : Differentiate between acute cytotoxicity (membrane integrity via LDH assay) and genotoxicity (Comet assay) .
  • Species variability : Compare toxicity in zebrafish (Danio rerio) and Daphnia magna to assess ecological relevance .

Q. What advanced techniques characterize its interactions with biological macromolecules (e.g., proteins or DNA)?

  • Surface plasmon resonance (SPR) : Measure binding affinity to serum albumin or DNA.
  • Molecular docking simulations : Use software like AutoDock Vina to predict binding sites on target enzymes (e.g., cytochrome P450).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions .

Q. What methodologies are recommended for detecting trace levels of this compound in environmental samples?

  • Solid-phase extraction (SPE) : Use C18 cartridges to concentrate samples from water or soil.
  • GC-MS with derivatization : Convert methoxy groups to volatile trimethylsilyl derivatives for enhanced detection.
  • Limit of detection (LOD) : Achieve sub-ppb sensitivity using high-resolution MS (e.g., Q-TOF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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